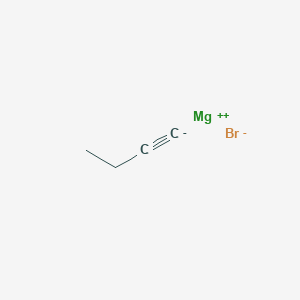
Magnesium, bromo-1-butynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo-1-butynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-1-butynyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-butynyl- can be synthesized through the reaction of 1-bromo-1-butyne with magnesium metal in an anhydrous ether solvent. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_4\text{H}_5\text{MgBr} ] This reaction requires strict anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The magnesium metal is often activated by sonication or the addition of iodine to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo-1-butynyl- involves the use of large-scale reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under a nitrogen atmosphere to maintain anhydrous conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-1-butynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen-metal exchange with compounds like iodine or bromine.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: Formed through coupling reactions with halogenated compounds.
Scientific Research Applications
Magnesium, bromo-1-butynyl- has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium, bromo-1-butynyl- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The compound’s reactivity is primarily due to the polarization of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo-1-propynyl-
- Magnesium, bromo-1-hexynyl-
- Magnesium, bromo-1-octynyl-
Uniqueness
Magnesium, bromo-1-butynyl- is unique due to its specific carbon chain length and the presence of a triple bond, which imparts distinct reactivity compared to its analogs. Its intermediate chain length makes it versatile for various synthetic applications, balancing reactivity and stability.
Properties
CAS No. |
51207-09-1 |
|---|---|
Molecular Formula |
C4H5BrMg |
Molecular Weight |
157.29 g/mol |
IUPAC Name |
magnesium;but-1-yne;bromide |
InChI |
InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ANFFFSHMVHWCDM-UHFFFAOYSA-M |
Canonical SMILES |
CCC#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















